molecular formula C21H22N6O B12034993 (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12034993
M. Wt: 374.4 g/mol
InChI Key: FBWCOWKDGGIXKK-HYARGMPZSA-N
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Description

4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is a complex organic compound with the molecular formula C21H22N6O and a molecular weight of 374.449 g/mol . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE typically involves the condensation of 4-(PENTYLOXY)BENZALDEHYDE with (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the aldehyde group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and triazolo-phthalazine compounds. Compared to these, 4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is unique due to its specific substituents, which confer distinct chemical and biological properties . Some similar compounds include:

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(4-pentoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C21H22N6O/c1-2-3-6-13-28-17-11-9-16(10-12-17)14-22-24-20-18-7-4-5-8-19(18)21-25-23-15-27(21)26-20/h4-5,7-12,14-15H,2-3,6,13H2,1H3,(H,24,26)/b22-14+

InChI Key

FBWCOWKDGGIXKK-HYARGMPZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42

Origin of Product

United States

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